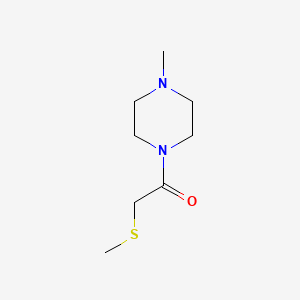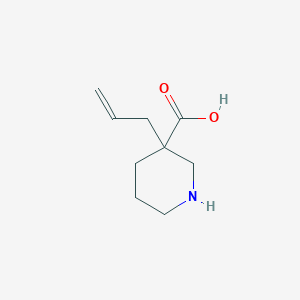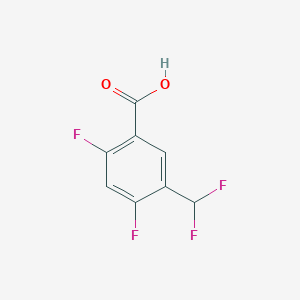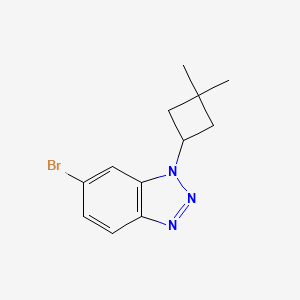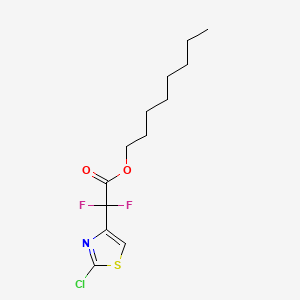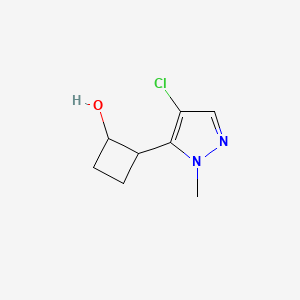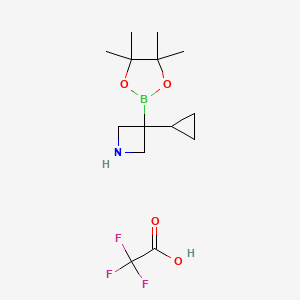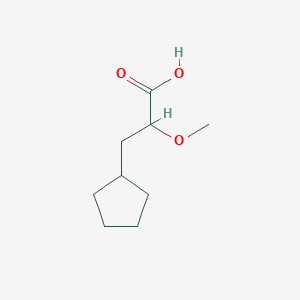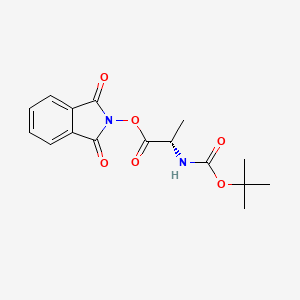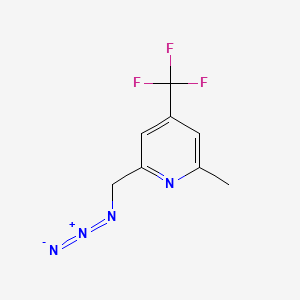
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with azidomethyl, methyl, and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine typically involves the introduction of the azidomethyl group to a pre-formed pyridine ring. One common method involves the reaction of 2-chloromethyl-6-methyl-4-(trifluoromethyl)pyridine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the potentially hazardous nature of azide compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Various azide derivatives.
Reduction: Corresponding amine.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives can be used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an azidomethyl group.
6-Methyl-4-(trifluoromethyl)pyridine: Lacks the azidomethyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine: Precursor to the azidomethyl derivative.
Uniqueness
2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in cycloaddition reactions. The trifluoromethyl group also enhances the compound’s chemical stability and lipophilicity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H7F3N4 |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7F3N4/c1-5-2-6(8(9,10)11)3-7(14-5)4-13-15-12/h2-3H,4H2,1H3 |
Clave InChI |
MXHGDBNSCONPSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CN=[N+]=[N-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


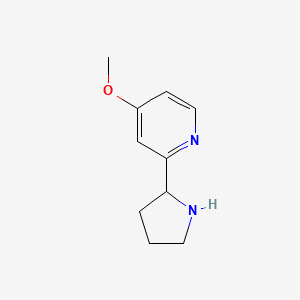
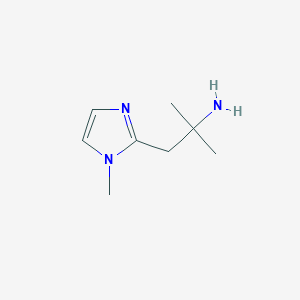
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
